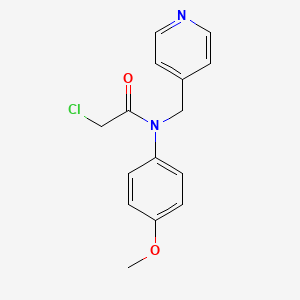
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide, also known as CMAP, is a chemical compound with potential therapeutic applications. This compound has been the subject of scientific research due to its unique properties and potential benefits.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is not fully understood. However, it is believed to work by inhibiting various signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and proliferation. It has also been shown to inhibit the JAK/STAT pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to:
1. Inhibit cancer cell growth and induce apoptosis.
2. Reduce oxidative stress and inflammation in the brain.
3. Inhibit the production of pro-inflammatory cytokines.
4. Reduce tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide in lab experiments is its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory therapy. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the scientific research of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide. Some of these include:
1. Further studies to understand the exact mechanism of action of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide.
2. Optimization of the synthesis method to improve the yield and purity of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide.
3. Development of more efficient drug delivery systems for 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide.
4. Clinical trials to evaluate the safety and efficacy of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide in humans.
5. Investigation of the potential of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide as a therapeutic agent for other diseases such as diabetes and cardiovascular diseases.
In conclusion, 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound with potential therapeutic applications. It has been studied for its potential benefits in cancer treatment, neuroprotection, and anti-inflammatory therapy. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide involves the reaction of 4-methoxybenzylamine with pyridine-4-carboxaldehyde in the presence of acetic acid to form 4-(pyridin-4-ylmethyl)aniline. This intermediate product is then reacted with 2-chloroacetyl chloride to form 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. Some of the potential applications include:
1. Cancer Treatment: 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth in animal models.
2. Neuroprotection: 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to reduce oxidative stress and inflammation in the brain.
3. Anti-inflammatory: 2-Chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide has been found to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
Propiedades
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-20-14-4-2-13(3-5-14)18(15(19)10-16)11-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCOFEOGSLFFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=NC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416890 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

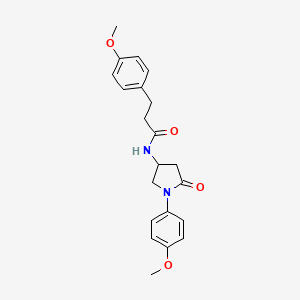


![4-(4,6-Dichlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2833466.png)
![N-[2-Hydroxy-2-[2-(trifluoromethyl)phenyl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2833468.png)
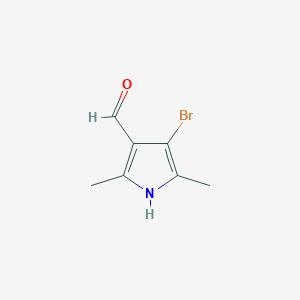

![N-(3,4-Dimethoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2833474.png)
![2-[(3-Methoxyphenyl)amino]-N-(1-phenylethyl)pyridine-4-carboxamide](/img/structure/B2833476.png)
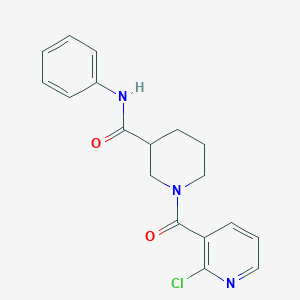

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2833482.png)
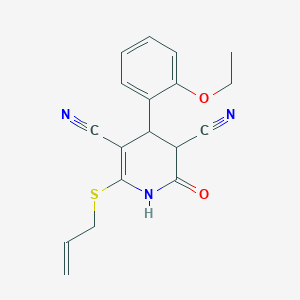
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2833485.png)